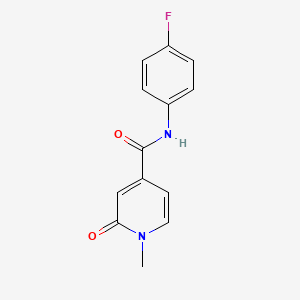
1-(3,5-Dichlorophenyl)-3-(2-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(2-hydroxypropyl)urea, commonly known as DCPHU, is a chemical compound that has been widely studied in scientific research. It is a urea derivative that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DCPHU is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been suggested that DCPHU may modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
DCPHU has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Studies have also shown that DCPHU can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, DCPHU has been found to have anti-viral properties and can inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCPHU in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of DCPHU is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DCPHU. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of DCPHU and its potential therapeutic applications. Additionally, research on the toxicity and safety of DCPHU is needed to determine its potential use in clinical settings.
Conclusion
In conclusion, DCPHU is a urea derivative that has been widely studied in scientific research for its potential therapeutic applications. The synthesis method of DCPHU involves the reaction of 3,5-dichloroaniline and 2-hydroxypropyl isocyanate in the presence of a catalyst. DCPHU has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action is not fully understood. While DCPHU has advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Future research on DCPHU is needed to fully understand its therapeutic potential and ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of DCPHU involves the reaction of 3,5-dichloroaniline and 2-hydroxypropyl isocyanate in the presence of a catalyst. This method has been reported in several research papers and has been found to yield high purity DCPHU.
Aplicaciones Científicas De Investigación
DCPHU has been widely used in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that DCPHU can inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-6(15)5-13-10(16)14-9-3-7(11)2-8(12)4-9/h2-4,6,15H,5H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLKBLWOHGUDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)
![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)











